molecular formula C15H21N3O2S B10885430 3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10885430
M. Wt: 307.4 g/mol
InChI Key: UGDXULWJCGUUHA-UHFFFAOYSA-N
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Description

3-{[4-(Ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole is a synthetic indole derivative featuring a piperazine core substituted with an ethylsulfonyl group at the 4-position and a methylene linker to the 3-position of the indole scaffold. The ethylsulfonyl group is hypothesized to enhance binding affinity and metabolic stability compared to other substituents, as seen in related compounds .

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

3-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C15H21N3O2S/c1-2-21(19,20)18-9-7-17(8-10-18)12-13-11-16-15-6-4-3-5-14(13)15/h3-6,11,16H,2,7-10,12H2,1H3

InChI Key

UGDXULWJCGUUHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of the indole derivative with a piperazine derivative under basic conditions.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced via sulfonylation reactions. This involves the reaction of the piperazine-indole intermediate with an ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine or indole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), Alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Reduced piperazine or indole derivatives

    Substitution: Halogenated or alkylated indole/piperazine derivatives

Scientific Research Applications

3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Indole-Piperazine Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) XLogP3 Melting Point (°C) Yield (%) Key Activity/Notes Source
3-{[4-(Ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole Ethylsulfonyl Not reported Predicted ~2.5 Not reported Not reported Hypothesized BACE1 inhibition Inference
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole (3a) Phenyl 291.4 3.4 140.5 49 Structural analog with moderate activity
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-1H-indole (3d) 2-Chlorophenyl Calculated ~326.8 Predicted ~4.0 139.5 47 Increased lipophilicity
L-741,626 (D2 antagonist) 4-Chlorophenyl + hydroxy Not reported Not reported Not reported Not reported Selective D2 receptor antagonism

Key Observations :

  • Synthetic Feasibility : Phenyl and chlorophenyl derivatives (3a, 3d) exhibit moderate yields (47–49%), while meta- and para-chlorophenyl analogs (3e, 3f) show lower yields (21–26%), likely due to steric and electronic effects during synthesis .
  • Receptor Selectivity : The ethylsulfonyl group may confer distinct receptor-binding properties compared to chlorophenyl or hydroxy-substituted analogs like L-741,626, which selectively antagonize D2 receptors .

Role of Piperazine Modifications in Urea Derivatives

describes a series of urea-linked thiazol-piperazine-indole hybrids (Compounds 11a–11o). While structurally distinct, these compounds demonstrate that piperazine substitutions (e.g., hydrazinyl-2-oxoethyl) significantly impact molecular weight (466.2–602.2 g/mol) and yield (83.7–88.9%). Although their biological targets differ from the ethylsulfonyl-indole compound, this evidence underscores the versatility of piperazine modifications in tuning pharmacokinetic properties .

Discussion and Implications

  • BACE1 Inhibition : Sulfonyl-containing analogs (e.g., Compound 8) outperform benzyl or aryl ether derivatives, suggesting that 3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole may exhibit potent enzyme inhibition .
  • Receptor Selectivity : Substituent polarity and steric bulk (e.g., ethylsulfonyl vs. chlorophenyl) likely influence target engagement, as seen in the D2 selectivity of L-741,626 .
  • Synthetic Optimization : Lower yields in chlorophenyl analogs (3e, 3f) highlight challenges in introducing electron-withdrawing groups, necessitating refined synthetic protocols .

Biological Activity

3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including details on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O2S
  • Molecular Weight : 293.3846 g/mol
  • CAS Number : 6034-47-5
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents, with limited water solubility

Antimicrobial Properties

3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole has shown promising antimicrobial activity against a range of bacterial and fungal strains. Research indicates that it exhibits:

  • Bactericidal Activity : Effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 µM depending on the strain .
  • Antifungal Activity : Demonstrated activity against Candida species, surpassing fluconazole in some cases, indicating potential as an antifungal agent .

The compound's mechanism appears multifaceted:

  • Protein Synthesis Inhibition : Similar to other antimicrobial agents, it disrupts protein synthesis pathways, leading to cell death .
  • Biofilm Disruption : Exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating chronic infections where biofilms are prevalent .

Study 1: Efficacy Against MRSA Biofilms

A recent study evaluated the efficacy of 3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole against MRSA biofilms. The results indicated:

  • Biofilm Inhibition Concentration (MBIC) : Ranged from 62.216 to 124.432 µg/mL.
  • Biofilm Eradication Concentration (MBEC) : Required higher concentrations (124.432 to 248.863 µg/mL) for effective eradication compared to standard treatments like ciprofloxacin .

Study 2: Antifungal Action Against Candida albicans

In vitro tests demonstrated that the compound inhibited the formation of C. albicans biofilms without affecting planktonic cells, suggesting a unique mechanism possibly involving quorum sensing pathways . The MIC for C. albicans was reported between 106.91 and 208.59 µM.

Comparative Analysis of Biological Activities

Activity TypeTarget OrganismsMIC Range (µM)Notes
BactericidalS. aureus, E. faecalis15.625 - 125Effective against Gram-positive bacteria
AntifungalC. albicans106.91 - 208.59Surpasses fluconazole in some assays
Biofilm DisruptionMRSAMBIC: 62.216 - 124.432; MBEC: 124.432 - 248.863Significant potential for chronic infection treatment

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